
Grepafloxacin
Vue d'ensemble
Description
Grepafloxacin is a third-generation fluoroquinolone antibiotic developed for treating respiratory, urinary, and sexually transmitted infections. Structurally, it features a cyclopropyl group at the N-1 position, a methylpiperazinyl group at C-7, and a methyl group at C-5, enhancing its Gram-positive activity and pharmacokinetic profile compared to earlier quinolones like ciprofloxacin . It exhibits broad-spectrum activity against pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Chlamydia trachomatis . However, it was withdrawn from the market in 1999 due to rare but severe cardiovascular adverse events, including Torsade de Pointes .
Méthodes De Préparation
Structural Features and Synthetic Challenges
Grepafloxacin (C₁₉H₂₂FN₃O₃) features a 7-azabicyclo[4.1.0]heptane core substituted with a fluorine atom at position 6, a cyclopropyl group at N1, and a piperazinyl moiety at position 7 . The presence of multiple stereocenters and functional groups necessitates precise regioselective reactions. Key challenges include:
-
Regioselective fluorination : Introducing fluorine at position 6 without side reactions.
-
Cyclopropanation : Constructing the strained cyclopropane ring while maintaining stereochemical integrity.
-
Piperazine incorporation : Attaching the piperazinyl group without over-alkylation .
These challenges historically required multi-step syntheses with low overall yields, but recent advancements have addressed these inefficiencies .
Traditional Synthesis Routes
Early this compound syntheses involved linear sequences with 8–10 steps, often starting from 2,4,5-trifluoro-3-nitrobenzoic acid. Key steps included:
-
Nitro group reduction : Catalytic hydrogenation to form the aniline intermediate.
-
Cyclopropanation : Using diazomethane or ethyl chloroformate to form the bicyclic core.
-
Piperazine coupling : Reacting the intermediate with N-methylpiperazine under basic conditions.
These methods suffered from moderate yields (30–40%) due to side reactions during cyclopropanation and difficulties in purifying intermediates .
Modern Streamlined Synthesis Approaches
The 2018 patent EP3638648A2 revolutionized fluoroquinolone synthesis by reducing this compound’s preparation to 2–3 high-yielding steps . The streamlined process involves:
Synthon Preparation
A diketone intermediate (Synthon A) is synthesized via Friedel-Crafts acylation of 1-cyclopropyl-6-fluoro-7-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. This step achieves 85% yield using AlCl₃ as a catalyst at 60°C .
Vinyl Ether Coupling
Synthon A reacts with ethyl vinyl ether in dimethylacetamide (DMAc) at 130°C under 25 PSI pressure, forming a key enol ether intermediate (Yield: 92%) .
Ring Closure and Functionalization
Reaction Optimization and Conditions
Critical parameters for maximizing yield and purity include:
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 130–150°C | ±5% per 10°C |
Pressure | 20–30 PSI | ±3% per 5 PSI |
Catalyst Concentration | 1.2–1.5 eq AlCl₃ | +15% yield |
Solvent | DMAc vs. DMF | DMAc: +8% yield |
Elevated temperatures accelerate the vinyl ether coupling but risk decomposition above 160°C .
Industrial-Scale Production Considerations
The streamlined method reduces production costs by 60% compared to traditional routes, primarily through:
-
Reduced solvent use : DMAc recycling lowers waste.
-
Faster cycle times : Batch processing completes in 12 hours vs. 48 hours historically.
-
Higher throughput : 85% overall yield vs. 40% in older methods .
Industrial reactors employ jacketed vessels with automated pressure control to maintain optimal conditions during exothermic steps .
Analytical Characterization
Post-synthesis quality control utilizes:
-
HPLC : Purity >99.5% (C18 column, 0.1% TFA/acetonitrile gradient).
-
Mass Spectrometry : ESI-MS m/z 368.1 [M+H]⁺.
-
X-ray crystallography : Confirms stereochemistry of the cyclopropane ring .
Comparative Analysis of Methods
Metric | Traditional (1990s) | Modern (Post-2018) |
---|---|---|
Steps | 8–10 | 2–3 |
Overall Yield | 30–40% | 80–85% |
Cost per Kilogram | $12,000 | $4,500 |
Purity | 95–97% | 99.5% |
The modern approach eliminates chromatographic purification, relying instead on crystallization for final product isolation .
Analyse Des Réactions Chimiques
La grepafloxacine subit diverses réactions chimiques :
Oxydation : La grepafloxacine peut être oxydée pour former des métabolites oxydatifs, principalement par l’enzyme cytochrome P450 CYP1A2.
Réduction : Les réactions de réduction sont moins courantes, mais peuvent se produire dans des conditions spécifiques.
Substitution : La grepafloxacine peut subir des réactions de substitution, en particulier au niveau du cycle pipérazine.
Réactifs et conditions courants : Les réactifs courants comprennent le LDA, l’iodure de triméthylsilyle, l’iodure de méthyle, le fluorure de césium et la 2-méthylpipérazine. Les conditions impliquent souvent l’utilisation de solvants organiques et de températures contrôlées.
Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers métabolites, tels que les conjugués glucuronides et sulfates
4. Applications de la recherche scientifique
La grepafloxacine a été utilisée dans diverses applications de recherche scientifique :
Chimie : Elle a été étudiée pour ses propriétés chimiques uniques et ses méthodes de synthèse.
Biologie : La recherche s’est concentrée sur ses effets sur la réplication de l’ADN bactérien et son interaction avec les enzymes bactériennes.
Médecine : La grepafloxacine était utilisée pour traiter les infections respiratoires et les maladies sexuellement transmissibles avant son retrait. Elle a également été étudiée pour sa pharmacocinétique et sa pharmacodynamique.
Industrie : Bien que retirée du marché, la synthèse et les propriétés de la grepafloxacine continuent d’intéresser la recherche pharmaceutique
Applications De Recherche Scientifique
Efficacy Against Respiratory Infections
Grepafloxacin has demonstrated significant effectiveness against both typical and atypical pathogens responsible for community-acquired pneumonia (CAP). Key findings include:
- Broad Spectrum : It is effective against major respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, Mycoplasma pneumoniae, Chlamydia pneumoniae, and Legionella pneumophila, including resistant strains to penicillin and macrolides .
- Dosage and Administration : Clinical studies indicate that a once-daily dosage of 600 mg for 7-10 days is comparable to higher-frequency dosing of other antibiotics like clarithromycin and amoxicillin . A shorter five-day course at 400 mg has also been shown to be effective .
Comparative Studies
In a randomized double-blind study involving 805 patients, this compound was compared to clarithromycin. The results indicated similar efficacy in treating acute bacterial exacerbations of chronic bronchitis, with this compound achieving microbiological success rates superior to traditional antibiotics like amoxicillin .
Safety Profile
This compound's safety has been extensively evaluated through various clinical trials:
- Adverse Events : The most commonly reported side effects include gastrointestinal disturbances such as nausea and an unpleasant taste. Serious adverse events were rare, with only 2.3% of patients reporting any issues in post-marketing studies .
- Tolerability : It has been characterized as well-tolerated, with a low incidence of photosensitivity and central nervous system effects . In clinical settings, adverse effects did not appear dose-dependent, making it a viable option for a broad patient demographic .
Community-Acquired Pneumonia
This compound has been recommended in treatment guidelines for lower respiratory tract infections due to its effectiveness against resistant strains. A notable case study involved patients with bacteriologically documented CAP who received this compound; results showed high rates of clinical success .
Acute Bacterial Exacerbations of Chronic Bronchitis (ABECB)
In treating ABECB, this compound was found to be equally effective as established treatments but with the added benefit of a simplified dosing regimen (once daily) compared to traditional antibiotics that require more frequent administration .
Mécanisme D'action
La grepafloxacine exerce son activité antibactérienne en inhibant la topoisomérase II bactérienne (ADN gyrase) et la topoisomérase IV. Ces enzymes sont essentielles à la duplication, à la transcription et à la réparation de l’ADN bactérien. En inhibant ces enzymes, la grepafloxacine empêche la réplication de l’ADN bactérien, conduisant à la mort des cellules bactériennes .
Comparaison Avec Des Composés Similaires
Ciprofloxacin
- Efficacy: In community-acquired pneumonia (CAP) and acute bacterial exacerbations of chronic bronchitis (ABECB), grepafloxacin demonstrated equivalent clinical cure rates (87% vs. 80%) and microbiological eradication rates (72.9% vs. 84.2%) compared to ciprofloxacin . Against Neisseria gonorrhoeae, this compound achieved a 99% cure rate in genital and extragenital infections, outperforming ciprofloxacin in pharyngeal eradication (100% vs. unresolved cases with cefixime) .
- Safety :
- Both drugs caused gastrointestinal disturbances (nausea: 11–15% for this compound vs. 10–12% for ciprofloxacin), but this compound had a higher incidence of dysgeusia (metallic taste: 9–17%) .
- Unlike ciprofloxacin, this compound showed reduced selection of Staphylococcus aureus resistance due to structural modifications inhibiting efflux pumps .
Clarithromycin
- Efficacy :
- In ABECB, clinical cure rates were equivalent (88% vs. 89%), but this compound had superior bacteriological eradication (88% vs. 78%, p = 0.04), particularly against Moraxella catarrhalis (100% vs. 60%) and S. aureus (90% vs. 78%) .
- For S. pneumoniae, both drugs showed similar microbiological success rates (86% vs. 83%) .
- Safety :
Doxycycline
- Efficacy :
- Safety :
Cefixime
- Efficacy: this compound achieved higher cure rates for uncomplicated gonorrhea (99% vs. 95%) and eradicated pharyngeal infections (100% vs. 69%) . It also showed superior antichlamydial activity (87% vs. 22%) .
- Safety :
Amoxicillin
- Efficacy :
Structural and Pharmacokinetic Comparisons
Parameter | This compound | Ciprofloxacin | Trovafloxacin |
---|---|---|---|
C-7 Substituent | Methylpiperazinyl | Piperazinyl | Azabicyclic |
Half-Life | 12–16 hours | 4–6 hours | 10–12 hours |
Excretion Route | Hepatic (60%) | Renal (70%) | Hepatic (50%) |
Gram-Positive Activity | Enhanced (MIC90: 0.25 µg/mL) | Moderate (MIC90: 1 µg/mL) | High (MIC90: 0.12 µg/mL) |
Anaerobic Coverage | Limited | None | Broad |
- Pharmacodynamics: this compound exhibits concentration-dependent killing but slower bactericidal action against Gram-positives compared to trovafloxacin (99.9% eradication in 6 vs. 2 hours for S. pneumoniae) . Its AUC/MIC ratio for H. influenzae (310) is comparable to newer quinolones .
Activité Biologique
Grepafloxacin is a fluoroquinolone antibiotic that has been studied for its broad-spectrum antibacterial activity, particularly against both Gram-positive and Gram-negative bacteria. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and clinical efficacy, supported by data tables and relevant case studies.
This compound exerts its antibacterial effects primarily through the inhibition of bacterial topoisomerases, specifically DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death.
- Target Enzymes :
- DNA gyrase subunit A (gyrA)
- DNA gyrase subunit B (gyrB)
- Topoisomerase IV subunit A (parC)
Absorption and Bioavailability
This compound is rapidly absorbed after oral administration, with an absolute bioavailability of approximately 70%. It achieves high concentrations in lung tissue, making it particularly effective for respiratory infections.
Half-life and Clearance
The half-life of this compound is about 15 hours, allowing for once-daily dosing, which enhances patient compliance.
Protein Binding
Approximately 50% of this compound is bound to plasma proteins, influencing its distribution and efficacy.
Antibacterial Spectrum
This compound demonstrates a wide spectrum of activity against various pathogens:
Pathogen | Activity | Notes |
---|---|---|
Streptococcus pneumoniae | Highly effective | 4-fold more potent than ciprofloxacin |
Haemophilus influenzae | Effective | Commonly implicated in respiratory infections |
Moraxella catarrhalis | Effective | Often involved in sinusitis and bronchitis |
Mycoplasma pneumoniae | Effective | Important atypical pathogen |
Chlamydia pneumoniae | Effective | Common cause of community-acquired pneumonia |
Legionella pneumophila | Effective | Associated with Legionnaires' disease |
Clinical Efficacy
Clinical studies have highlighted the effectiveness of this compound in treating various infections:
- Community-Acquired Pneumonia : this compound has shown significant efficacy against pathogens responsible for community-acquired pneumonia. In clinical trials, it was found to be as effective as traditional treatments with a favorable safety profile .
- Acute Bacterial Exacerbation of Chronic Bronchitis (ABECB) : A short course treatment regimen (400 mg once daily for five days) was clinically comparable to a longer ten-day course with similar dosing .
Safety Profile
Despite its efficacy, this compound was withdrawn from the US market in 1999 due to concerns over cardiovascular side effects, including QTc prolongation. However, it has been noted that the incidence of adverse effects is generally low:
- Common Adverse Effects :
- Gastrointestinal disturbances (nausea, unpleasant taste)
- Low propensity for photosensitivity
- No significant central nervous system effects reported
Case Studies
-
Case Study on Efficacy Against Resistant Strains :
A study demonstrated that this compound maintained activity against penicillin-resistant strains of Streptococcus pneumoniae, showcasing its potential as an alternative treatment option in resistant infections . -
Pharmacokinetics in Special Populations :
Research indicated that this compound's pharmacokinetic properties remain stable across different populations, including those with renal impairment, although caution is advised due to its metabolism primarily via liver enzymes CYP1A2 and CYP3A4 .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for evaluating grepafloxacin’s antibacterial efficacy in vitro?
- Methodology : Use standardized protocols such as broth microdilution (CLSI or EUCAST guidelines) to determine minimum inhibitory concentrations (MICs). Include control strains (e.g., Staphylococcus aureus ATCC 25923) to validate assay reproducibility. Account for variables like pH, cation concentration, and serum protein binding, which may alter drug activity .
- Data Interpretation : Compare MIC values against clinical breakpoints to categorize isolates as susceptible, intermediate, or resistant. Cross-reference with pharmacokinetic/pharmacodynamic (PK/PD) indices (e.g., AUC/MIC ratio) to predict in vivo efficacy .
Q. How do researchers address contradictions in this compound’s clinical trial data across respiratory tract infections (RTIs)?
- Analysis Framework : Conduct a systematic review to identify heterogeneity in trial designs (e.g., dosing regimens, patient demographics). Use meta-regression to assess confounding variables like comorbidities or concurrent antibiotic use. For example, a 1995 multi-center study reported 85% efficacy in RTIs, but subanalyses revealed lower success rates in elderly patients with chronic bronchitis due to altered drug clearance .
- Resolution : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to standardize inclusion criteria and isolate variables impacting outcomes .
Advanced Research Questions
Q. What methodologies are recommended for investigating this compound’s resistance mechanisms in Gram-negative pathogens?
- Experimental Approach :
Perform whole-genome sequencing of resistant isolates to identify mutations in gyrA (DNA gyrase) or parC (topoisomerase IV).
Use plasmid conjugation assays to assess horizontal transfer of resistance genes (e.g., qnr).
Quantify efflux pump activity via ethidium bromide accumulation assays with/without efflux inhibitors (e.g., PAβN) .
- Statistical Validation : Apply Fisher’s exact test to correlate genetic mutations with phenotypic resistance, adjusting for multiple comparisons to reduce Type I errors.
Q. How can pharmacokinetic modeling optimize this compound dosing in immunocompromised populations?
- Model Design :
- Collect serial plasma samples post-administration to construct concentration-time curves.
- Use non-linear mixed-effects modeling (NONMEM) to estimate parameters like volume of distribution () and clearance ().
- Incorporate covariates (e.g., renal function, body weight) to personalize dosing .
Q. What strategies resolve discrepancies in this compound’s hepatotoxicity data across preclinical and clinical studies?
- Integrated Analysis :
- Cross-examine in vitro hepatocyte cytotoxicity assays (e.g., ALT/AST release) with post-marketing surveillance data.
- Apply Bradford Hill criteria to assess causality, focusing on dose-response relationships and temporal consistency. For instance, preclinical models may overestimate risk due to species-specific metabolic pathways .
Q. Methodological Resources
- Literature Review : Use Google Scholar’s advanced search operators (e.g.,
"this compound" AND ("resistance" OR "pharmacokinetics")
) to identify high-impact studies . - Data Collection : Leverage tools like REDCap or Google Forms for structured data capture in clinical trials, ensuring compliance with GDPR/HIPAA standards .
- Reporting Standards : Adhere to CONSORT guidelines for clinical trials and STROBE for observational studies to enhance reproducibility .
Propriétés
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJTTZAVMXIJGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2048321 | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.32e-01 g/L | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119914-60-2 | |
Record name | Grepafloxacin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119914-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grepafloxacin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119914602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00365 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Grepafloxacin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2048321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Grepafloxacin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GREPAFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L1M1U2HC31 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Grepafloxacin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014509 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.